molecular formula C21H17Cl2N3O2S B2689301 (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 786675-72-7

(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2689301
CAS RN: 786675-72-7
M. Wt: 446.35
InChI Key: VFSLUMSDKYFOCG-PGMHBOJBSA-N
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Description

This compound is a type of azole, which is a class of aromatic, five-membered nitrogen-containing heterocyclic rings . Azoles are often used as antifungal compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant area of research involves the synthesis of thiazolidinone derivatives and their evaluation as antimicrobial agents. For instance, Gouda et al. (2010) described the synthesis of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including a detailed procedure on creating a 2-(5-oxothiazolidinone)-cyanoacetamido derivative, which exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Darwish et al. (2014) also aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents, which showed promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity

Research has extended into evaluating the anticancer potential of thiazolidinone derivatives. A study by Kryshchyshyn-Dylevych (2020) focused on the synthesis of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides and their antitumor activity, revealing some derivatives inhibited the growth of specific cancer cell lines (Kryshchyshyn-Dylevych, 2020).

Herbicidal Activity

The compound's derivatives have also been explored for their potential use in agriculture, particularly as herbicidal agents. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities and offering a novel class of herbicides (Wang, Li, Li, & Huang, 2004).

Hypoglycemic and Hypolipidemic Activity

Investigations into the potential hypoglycemic and hypolipidemic activities of thiazolidinedione analogs have shown promising results. Mehendale-Munj, Ghosh, and Ramaa (2011) reported the synthesis and evaluation of two novel thiazolidinedione ring-containing molecules, showing significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2S/c1-12-3-7-15(8-4-12)26-20(28)18(9-13-5-6-14(22)10-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLUMSDKYFOCG-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

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